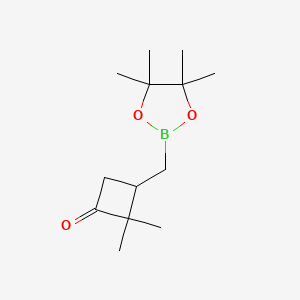
2,2-Dimethyl-3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)cyclobutan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dimethyl-3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)cyclobutan-1-one is a complex organic compound that features a cyclobutanone core with a boronate ester group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)cyclobutan-1-one typically involves the following steps:
Formation of the cyclobutanone core: This can be achieved through a cycloaddition reaction involving suitable precursors.
Introduction of the boronate ester group: This step often involves the reaction of the cyclobutanone derivative with a boronic acid or boronate ester under specific conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
化学反応の分析
Types of Reactions
2,2-Dimethyl-3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)cyclobutan-1-one can undergo various types of chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form boronic acids or other derivatives.
Reduction: The cyclobutanone core can be reduced to form cyclobutanols.
Substitution: The boronate ester group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium perborate can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Palladium catalysts and bases like potassium carbonate are typically used in the Suzuki-Miyaura coupling reactions.
Major Products Formed
Oxidation: Boronic acids or boronate esters.
Reduction: Cyclobutanols.
Substitution: Various substituted cyclobutanone derivatives.
科学的研究の応用
2,2-Dimethyl-3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)cyclobutan-1-one has several scientific research applications:
Organic Synthesis: It serves as a versatile building block for the synthesis of complex organic molecules.
Materials Science: The compound can be used in the development of new materials with unique properties, such as polymers and nanomaterials.
Medicinal Chemistry: Its derivatives may exhibit biological activity and can be explored for potential therapeutic applications.
Catalysis: The boronate ester group can act as a ligand in catalytic processes, enhancing the efficiency of various chemical reactions.
作用機序
The mechanism of action of 2,2-Dimethyl-3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)cyclobutan-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The boronate ester group can interact with enzymes or receptors, potentially inhibiting or modulating their activity.
Pathways Involved: The compound may influence various biochemical pathways, depending on its specific structure and functional groups.
類似化合物との比較
Similar Compounds
2,2-Dimethyl-3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)cyclopentan-1-one: Similar structure but with a cyclopentanone core.
2,2-Dimethyl-3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)cyclohexan-1-one: Similar structure but with a cyclohexanone core.
Uniqueness
2,2-Dimethyl-3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)cyclobutan-1-one is unique due to its cyclobutanone core, which imparts distinct chemical and physical properties. The presence of the boronate ester group further enhances its reactivity and versatility in various chemical reactions.
特性
分子式 |
C13H23BO3 |
|---|---|
分子量 |
238.13 g/mol |
IUPAC名 |
2,2-dimethyl-3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]cyclobutan-1-one |
InChI |
InChI=1S/C13H23BO3/c1-11(2)9(7-10(11)15)8-14-16-12(3,4)13(5,6)17-14/h9H,7-8H2,1-6H3 |
InChIキー |
GZTBXIXCFHYHRM-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)CC2CC(=O)C2(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-{[(Tert-butoxy)carbonyl]amino}pyrazine-2-carboxylicacid](/img/structure/B13571922.png)

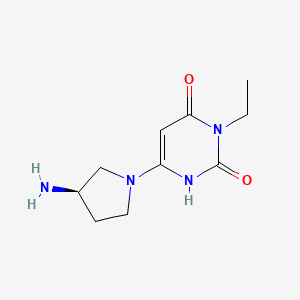


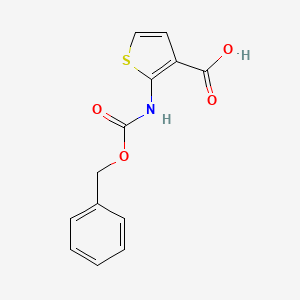
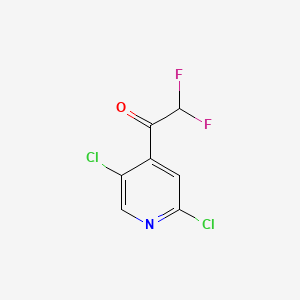
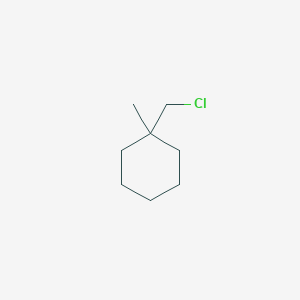
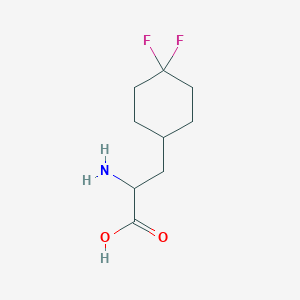
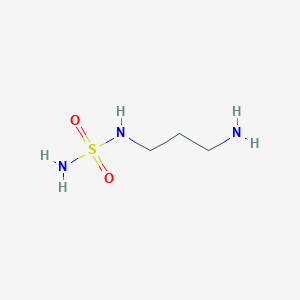
![Disodium 3-[3-(sulfooxy)phenyl]propanoate](/img/structure/B13571992.png)

